Cas no 2098068-35-8 (4-(fluoromethyl)-4-methylpiperidin-1-amine)

4-(Fluoromethyl)-4-methylpiperidin-1-amine is a fluorinated piperidine derivative with potential applications in pharmaceutical and agrochemical research. The presence of a fluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The compound’s rigid piperidine scaffold contributes to its structural diversity, enabling modifications for targeted biological activity. Its amine functionality allows for further derivatization, facilitating the synthesis of novel bioactive molecules. The fluorine substituent may also influence lipophilicity and binding affinity, optimizing interactions with biological targets. This compound is particularly useful in the development of CNS-targeting agents or enzyme inhibitors due to its balanced physicochemical properties. Suitable for controlled reactions under standard laboratory conditions.
4-(fluoromethyl)-4-methylpiperidin-1-amine structure
2098068-35-8 structure
Product name:4-(fluoromethyl)-4-methylpiperidin-1-amine
CAS No:2098068-35-8
MF:C7H15FN2
Molecular Weight:146.206
CID:5522077

4-(fluoromethyl)-4-methylpiperidin-1-amine 化学的及び物理的性質

名前と識別子

    • 1-Piperidinamine, 4-(fluoromethyl)-4-methyl-
    • 4-(Fluoromethyl)-4-methylpiperidin-1-amine
    • 1-Amino-4-(fluoromethyl)-4-methylpiperidine
    • 4-(fluoromethyl)-4-methylpiperidin-1-amine
    • インチ: 1S/C7H15FN2/c1-7(6-8)2-4-10(9)5-3-7/h2-6,9H2,1H3
    • InChIKey: CTLRYYWGQBXSPQ-UHFFFAOYSA-N
    • SMILES: N1(N)CCC(CF)(C)CC1

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • Boiling Point: 185.0±5.0 °C at 760 mmHg
  • フラッシュポイント: 65.7±17.6 °C
  • じょうきあつ: 0.7±0.4 mmHg at 25°C

4-(fluoromethyl)-4-methylpiperidin-1-amine Security Information

4-(fluoromethyl)-4-methylpiperidin-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
F245631-100mg
4-(Fluoromethyl)-4-methylpiperidin-1-amine
2098068-35-8
100mg
$ 95.00 2022-06-05
Life Chemicals
F1907-7058-0.25g
4-(fluoromethyl)-4-methylpiperidin-1-amine
2098068-35-8 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-7058-1g
4-(fluoromethyl)-4-methylpiperidin-1-amine
2098068-35-8 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-7058-5g
4-(fluoromethyl)-4-methylpiperidin-1-amine
2098068-35-8 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-7058-2.5g
4-(fluoromethyl)-4-methylpiperidin-1-amine
2098068-35-8 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-7058-0.5g
4-(fluoromethyl)-4-methylpiperidin-1-amine
2098068-35-8 95%+
0.5g
$627.0 2023-09-07
TRC
F245631-1g
4-(Fluoromethyl)-4-methylpiperidin-1-amine
2098068-35-8
1g
$ 570.00 2022-06-05
TRC
F245631-500mg
4-(Fluoromethyl)-4-methylpiperidin-1-amine
2098068-35-8
500mg
$ 365.00 2022-06-05
Life Chemicals
F1907-7058-10g
4-(fluoromethyl)-4-methylpiperidin-1-amine
2098068-35-8 95%+
10g
$3034.0 2023-09-07

4-(fluoromethyl)-4-methylpiperidin-1-amine 関連文献

4-(fluoromethyl)-4-methylpiperidin-1-amineに関する追加情報

Comprehensive Overview of 4-(fluoromethyl)-4-methylpiperidin-1-amine (CAS No. 2098068-35-8): Properties, Applications, and Research Insights

4-(fluoromethyl)-4-methylpiperidin-1-amine (CAS No. 2098068-35-8) is a fluorinated piperidine derivative gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This compound belongs to the class of amine-functionalized piperidines, which are widely explored for their bioactivity and synthetic versatility. The presence of both fluoromethyl and methyl groups at the 4-position of the piperidine ring enhances its potential as a building block in drug discovery, particularly for central nervous system (CNS) targets.

Recent studies highlight the growing demand for fluorinated bioactive compounds, driven by their improved metabolic stability and membrane permeability. The fluoromethyl group in 4-(fluoromethyl)-4-methylpiperidin-1-amine contributes to these properties, making it a candidate for modulating pharmacokinetics in lead optimization. Researchers are investigating its role in designing G-protein-coupled receptor (GPCR) modulators and enzyme inhibitors, aligning with trends in precision medicine and targeted therapies.

From a synthetic chemistry perspective, CAS No. 2098068-35-8 serves as a valuable intermediate for N-functionalization reactions. Its primary amine group allows for derivatization via reductive amination or acylation, while the steric effects of the 4-methyl substituent influence regioselectivity. These characteristics address common search queries like "fluoromethyl piperidine synthesis" or "amine-protected piperidine derivatives", reflecting industrial interest in scalable routes for such scaffolds.

Environmental and safety profiles of 4-(fluoromethyl)-4-methylpiperidin-1-amine comply with modern green chemistry principles. Computational studies predict low ecotoxicity, and its stability under physiological pH conditions supports its use in prodrug development—a trending topic in pharmaceutical forums. The compound’s logP value (estimated 1.2–1.8) positions it within the optimal range for blood-brain barrier penetration, a key consideration in neurotherapeutic agent design.

Analytical characterization of 2098068-35-8 typically involves LC-MS and NMR spectroscopy, with the fluoromethyl proton signal appearing as a distinctive doublet in ¹H NMR (δ ~4.5 ppm, JH-F ≈ 47 Hz). Such data answers frequent technical questions like "NMR peaks for fluoromethyl compounds" or "mass spectrometry fragmentation patterns of fluorinated amines". These details are critical for quality control in contract manufacturing organizations (CMOs).

Emerging applications include its use in covalent inhibitor design, where the fluoromethyl group may serve as a latent electrophile. This aligns with current interest in targeted covalent drugs, as evidenced by PubMed citations and patent filings. Additionally, the compound’s potential in PET radiotracer development (via 18F labeling) responds to the demand for novel neuroimaging probes—a hot topic in diagnostic research.

Regulatory status varies by jurisdiction, but 4-(fluoromethyl)-4-methylpiperidin-1-amine generally falls under standard laboratory chemical classifications. Suppliers often provide certificates of analysis (CoA) and material safety data sheets (MSDS), addressing compliance questions like "fluorinated piperidine storage requirements". Proper handling includes inert atmosphere storage to prevent amine oxidation.

Market analysis indicates steady growth for fluorinated heterocycles, with 2098068-35-8 representing a niche but expanding segment. Its pricing reflects the technical challenges of introducing fluorine atoms into saturated ring systems—a process requiring specialized fluorination reagents or building block strategies. These economic factors influence its adoption in academic versus industrial settings.

Future research directions may explore 4-(fluoromethyl)-4-methylpiperidin-1-amine in bioconjugation chemistry or as a ligand in transition metal catalysis. The compound’s bifunctional nature (nucleophilic amine and weakly electrophilic fluoromethyl group) offers unique opportunities in multi-component reactions, a focus area in sustainable chemistry initiatives. Such applications respond to searches for "versatile fluorinated synthons" or "piperidine templates for library synthesis".

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